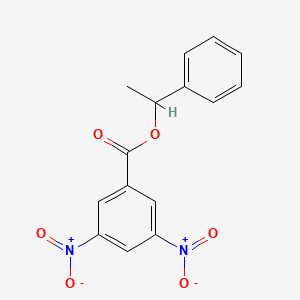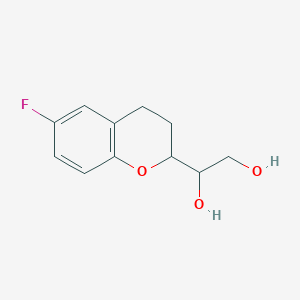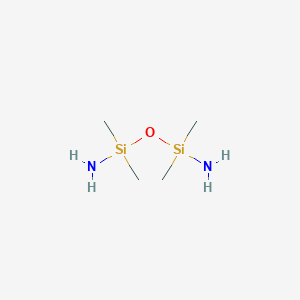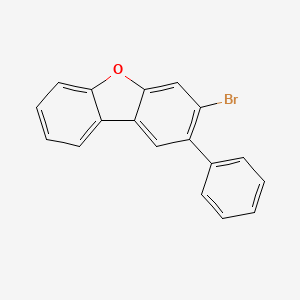
(S)-3-Boc-4-(4-iodobenzyl)-1,2,3-oxathiazolidine 2,2-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3-Boc-4-(4-iodobenzyl)-1,2,3-oxathiazolidine 2,2-dioxide is a complex organic compound that belongs to the class of oxathiazolidines. This compound is characterized by the presence of a benzyl group substituted with an iodine atom, a Boc (tert-butoxycarbonyl) protecting group, and an oxathiazolidine ring system. The unique structure of this compound makes it of interest in various fields of scientific research, including organic synthesis and medicinal chemistry.
Vorbereitungsmethoden
The synthesis of (S)-3-Boc-4-(4-iodobenzyl)-1,2,3-oxathiazolidine 2,2-dioxide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the oxathiazolidine ring: This step involves the reaction of a suitable amine with a sulfonyl chloride to form the oxathiazolidine ring.
Introduction of the Boc protecting group: The Boc group is introduced to protect the amine functionality during subsequent reactions.
Substitution with the 4-iodobenzyl group:
Industrial production methods for this compound may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Analyse Chemischer Reaktionen
(S)-3-Boc-4-(4-iodobenzyl)-1,2,3-oxathiazolidine 2,2-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can be used to remove the Boc protecting group or to reduce the iodine atom to a less reactive species.
Substitution: The iodine atom in the benzyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common reagents used in these reactions include oxidizing agents like Oxone®, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(S)-3-Boc-4-(4-iodobenzyl)-1,2,3-oxathiazolidine 2,2-dioxide has several scientific research applications:
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: Its unique structure makes it a valuable scaffold for the design of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used in studies to investigate the biological activity of oxathiazolidine derivatives and their potential therapeutic applications.
Industrial Applications: It may be used in the development of new materials or as a reagent in various chemical processes.
Wirkmechanismus
The mechanism of action of (S)-3-Boc-4-(4-iodobenzyl)-1,2,3-oxathiazolidine 2,2-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be removed under acidic conditions, revealing the active amine functionality. The oxathiazolidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological targets. The iodine atom in the benzyl group can also participate in halogen bonding interactions, further influencing the compound’s activity.
Vergleich Mit ähnlichen Verbindungen
(S)-3-Boc-4-(4-iodobenzyl)-1,2,3-oxathiazolidine 2,2-dioxide can be compared with other similar compounds, such as:
4-Iodobenzyl bromide: This compound shares the 4-iodobenzyl group but lacks the oxathiazolidine ring and Boc protecting group.
Oxathiazolidine derivatives: Other oxathiazolidine compounds may have different substituents on the ring or different protecting groups, leading to variations in their chemical reactivity and biological activity.
Boc-protected amines: Compounds with Boc-protected amines are commonly used in organic synthesis, but the presence of the oxathiazolidine ring and 4-iodobenzyl group in this compound makes it unique.
The uniqueness of this compound lies in its combination of structural features, which confer specific chemical reactivity and potential biological activity.
Eigenschaften
Molekularformel |
C14H18INO5S |
|---|---|
Molekulargewicht |
439.27 g/mol |
IUPAC-Name |
tert-butyl (4S)-4-[(4-iodophenyl)methyl]-2,2-dioxooxathiazolidine-3-carboxylate |
InChI |
InChI=1S/C14H18INO5S/c1-14(2,3)21-13(17)16-12(9-20-22(16,18)19)8-10-4-6-11(15)7-5-10/h4-7,12H,8-9H2,1-3H3/t12-/m0/s1 |
InChI-Schlüssel |
VWKWOCABOHAKGF-LBPRGKRZSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1[C@H](COS1(=O)=O)CC2=CC=C(C=C2)I |
Kanonische SMILES |
CC(C)(C)OC(=O)N1C(COS1(=O)=O)CC2=CC=C(C=C2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[2-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]benzoyl]amino]hexanoic acid](/img/structure/B12285526.png)
![2-[5,7-Dihydroxy-2-(4-hydroxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol chloride](/img/structure/B12285539.png)


![(1R,5S,7R)-9-oxo-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B12285546.png)
![[[2-(hydroxymethyl)-3,4-dimethoxyphenyl]-(4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)methyl] acetate](/img/structure/B12285550.png)



![8-(3,4-Dimethoxyphenyl)-8-prop-2-enyl-1,4-dioxaspiro[4.5]decan-7-ol](/img/structure/B12285573.png)

![4-Bromo-6-trityl-5,7-dihydropyrrolo[3,4-b]pyridine](/img/structure/B12285576.png)
![3-Benzyl-6-(trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-ol](/img/structure/B12285578.png)
